Fostamatinib Disodium Fostamatinib Disodium Fostamatinib Disodium Anhydrous is the anhydrous form of fostamatinib disodium, an orally available Syk kinase inhibitor with potential anti-inflammatory and immunomodulating activities. Fostamatinib inhibits Syk kinase-mediated IgG Fc gamma receptor signaling, resulting in inhibition of the activation of mast cells, macrophages, and B-cells and related inflammatory responses and tissue damage. Syk kinase, widely expressed in hematopoietic cells, is a nonreceptor tyrosine kinase that is involved in coupling activated immunoreceptors to signal downstream events that mediate diverse cellular responses, including proliferation, differentiation, and phagocytosis.
Fostamatinib Disodium is an orally available disodium salt of the Syk kinase inhibitor fostamatinib with potential anti-inflammatory and immunomodulating activities. Fostamatinib inhibits Syk kinase-mediated IgG Fc gamma receptor signaling, resulting in inhibition of the activation of mast cells, macrophages, and B-cells and related inflammatory responses and tissue damage. Syk kinase, widely expressed in hematopoietic cells, is a nonreceptor tyrosine kinase that is involved in coupling activated immunoreceptors to signal downstream events that mediate diverse cellular responses, including proliferation, differentiation, and phagocytosis.
See also: Fostamatinib (has active moiety).
Brand Name: Vulcanchem
CAS No.: 1025687-58-4
VCID: VC0001502
InChI: InChI=1S/C23H26FN6O9P.2Na/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;/q;2*+1/p-2
SMILES: CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.[Na+].[Na+]
Molecular Formula: C23H24FN6Na2O9P
Molecular Weight: 624.4 g/mol

Fostamatinib Disodium

CAS No.: 1025687-58-4

Cat. No.: VC0001502

Molecular Formula: C23H24FN6Na2O9P

Molecular Weight: 624.4 g/mol

* For research use only. Not for human or veterinary use.

Fostamatinib Disodium - 1025687-58-4

CAS No. 1025687-58-4
Molecular Formula C23H24FN6Na2O9P
Molecular Weight 624.4 g/mol
IUPAC Name disodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl phosphate
Standard InChI InChI=1S/C23H26FN6O9P.2Na/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;/q;2*+1/p-2
Standard InChI Key HSYBQXDGYCYSGA-UHFFFAOYSA-L
SMILES CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.[Na+].[Na+]
Canonical SMILES CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.[Na+].[Na+]
Appearance Assay:≥95%A crystalline solid

Chemical and Pharmacological Profile of Fostamatinib Disodium

Fostamatinib disodium (C23H24FN6Na2O9P·6H2O) is a phosphate prodrug with a molecular weight of 732.52 g/mol, formulated as the disodium hexahydrate salt . The compound exhibits distinct solubility characteristics—practically insoluble in pH 1.2 aqueous buffer (0.03 mg/mL), slightly soluble in water (0.4 mg/mL), and freely soluble in methanol (25 mg/mL) . Its crystalline structure features a methylene-phosphate group that undergoes enzymatic cleavage by intestinal alkaline phosphatase, generating the active metabolite R406 within 1–2 hours post-administration .

Table 1: Key Physicochemical Properties

PropertySpecification
Molecular FormulaC23H24FN6Na2O9P·6H2O
AppearanceWhite to off-white powder
Water Solubility0.4 mg/mL at 25°C
Partition CoefficientLogP = 2.1 (R406 metabolite)
Protein Binding98.4% (R406)

The prodrug strategy overcomes the poor aqueous solubility of R406 while enabling targeted Syk inhibition in immune cells . Pharmacokinetic studies reveal complete conversion to R406 with negligible systemic exposure to the parent compound (<1% of total plasma content) .

Mechanism of Action: Syk Inhibition and Immunomodulatory Effects

Fostamatinib disodium exerts therapeutic effects through R406-mediated inhibition of Syk, a cytoplasmic tyrosine kinase critical for Fc receptor signaling in immune cells . The inhibition constant (Ki) for Syk is 30 nM, with 50% inhibitory concentration (IC50) of 41 nM in cellular assays . This targeted action disrupts multiple immune pathways:

  • Fcγ Receptor Signaling: Blocks antibody-mediated platelet destruction in ITP by inhibiting phagocyte activation

  • B-Cell Receptor Signaling: Reduces autoantibody production through impaired B-cell activation

  • Dendritic Cell Maturation: Suppresses antigen presentation and T-cell priming

Figure 1: Syk inhibition cascade
FcγR engagementSyk phosphorylationPLCγ2 activationCa2+ mobilizationPhagocytosis\text{FcγR engagement} \rightarrow \text{Syk phosphorylation} \rightarrow \text{PLCγ2 activation} \rightarrow \text{Ca}^{2+} \text{ mobilization} \rightarrow \text{Phagocytosis}

Notably, R406 demonstrates off-target activity at higher concentrations, inhibiting:

  • Adenosine A3 receptor (IC50 = 1.2 μM)

  • Monoamine transporters (SERT IC50 = 3.8 μM)

  • UDP-glucuronosyltransferase 1A1 (Ki = 4.3 μM)

These ancillary interactions may contribute to adverse effects, particularly hypertension observed in 28% of patients at therapeutic doses .

Pharmacokinetic Profile and Metabolic Pathways

The pharmacokinetics of fostamatinib disodium are characterized by rapid prodrug conversion and complex metabolic processing:

Absorption/Distribution

  • Time to peak concentration (Tmax): 1.5 hours (R406)

  • Absolute bioavailability: 55% (150 mg dose)

  • Volume of distribution: 250 L (R406)

Metabolism

  • Primary pathways: CYP3A4 oxidation (40%), UGT1A9 glucuronidation (35%)

  • Key metabolites: O-glucuronide (inactive), O-desmethyl (bacterial-mediated)

Excretion

  • Fecal elimination: 80% (primarily as bacterial metabolites)

  • Renal excretion: 20% (N-glucuronide conjugate)

  • Half-life: 15 hours (R406)

Table 2: Pharmacokinetic Parameters

ParameterR406 (100 mg BID)
Cmax (ng/mL)1,240 ± 450
AUC0-12 (ng·h/mL)6,800 ± 2,100
Protein Binding98.4%
Clearance300 mL/min

Dose adjustments are recommended with strong CYP3A4 inhibitors (reduce to 100 mg QD) and inducers (monitor efficacy) . The high intestinal concentration/IC50 ratio (12:1) for breast cancer resistance protein (BCRP) inhibition necessitates caution with statin coadministration .

Clinical Efficacy in Immune Thrombocytopenia

Two phase 3 trials (FIT1/FIT2, n=150) established fostamatinib disodium as second-line therapy for chronic ITP:

Key Outcomes:

Subgroup Analysis:

  • Splenectomized patients: 22% response rate

  • Prior TPO-R agonist failure: 19% response

  • Median duration of effect: 10.5 months

The therapeutic effect appears dose-dependent, with 150 mg BID achieving platelet counts >50,000/μL in 34% of non-responders to initial 100 mg dosing .

Emerging Applications in Autoimmune Disorders

Warm Autoimmune Hemolytic Anemia (wAIHA)
A phase 3 trial (n=90) demonstrated:

  • Durable hemoglobin response (≥2 g/dL increase): 33.3% vs 14.0% placebo (p=0.0395)

  • Regional variation: 36% response in Western patients vs 10.7% placebo

Rheumatoid Arthritis (OSKIRA-4 Trial)
Compared to adalimumab (n=644):

  • ACR20 response: 45% vs 48% (NS)

  • DAS28-CRP improvement: -2.1 vs -2.3

COVID-19 Application (Phase 2)
In hospitalized patients (n=59):

  • Mortality: 0% vs 10.3% placebo (p=0.07)

  • ICU days: 2.1 vs 4.9 (p=0.04)

Drug Interaction Landscape

Major Interactions:

Concomitant AgentEffect on R406Management
Strong CYP3A4 inhibitors↑ 220% AUCReduce dose to 100 mg QD
Rifampin (CYP3A4 inducer)↓ 72% AUCAvoid concurrent use
Rosuvastatin (BCRP sub.)↑ 420% CmaxLimit rosuvastatin to 10 mg

The BCRP inhibition potential (intestinal concentration/IC50 = 12:1) necessitates dose limitations for sensitive substrates like methotrexate and topotecan .

Future Directions and Research Opportunities

Ongoing investigations explore:

  • Combination Therapy: With thrombopoietin receptor agonists in refractory ITP

  • Autoimmune Indications: Phase 2 trials in IgA nephropathy (NCT05043737)

  • Oncologic Applications: SYK-expressing lymphomas (NCT04990930)

  • Dosing Optimization: Extended-release formulations to mitigate peak-related hypertension

The COVID-19 trial data suggest potential application in cytokine storm management, with a 62% reduction in median oxygen requirement .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator